(S)-lipoic acid

描述

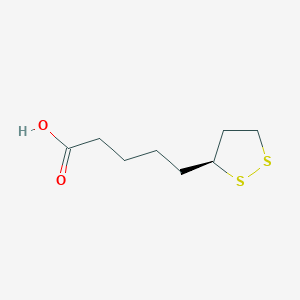

Structure

3D Structure

属性

IUPAC Name |

5-[(3S)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@H]1CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904735 | |

| Record name | (S)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.24e-01 g/L | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1077-27-6 | |

| Record name | (S)-Thioctic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Lipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Lipoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-alpha-Lipoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCTIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Y905FQ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Lipoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of (S)-Lipoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis and purification of (S)-lipoic acid, the biologically active enantiomer of this potent antioxidant. The document details common synthetic routes, including racemic synthesis followed by chiral resolution and direct asymmetric synthesis. Furthermore, it outlines effective purification protocols to achieve high enantiomeric and chemical purity, crucial for research and pharmaceutical applications.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost, and desired purity.

-

Racemic Synthesis and Chiral Resolution: This is a widely used industrial method. It involves the initial non-stereoselective synthesis of (±)-lipoic acid, followed by the separation of the (R) and (S) enantiomers. This separation can be achieved through chemical methods, such as the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution.

-

Asymmetric Synthesis: This approach aims to directly produce the desired (S)-enantiomer by employing chiral catalysts, auxiliaries, or starting from a chiral precursor (a "chiral pool" approach). A notable example is the use of the Sharpless asymmetric dihydroxylation to introduce the key stereocenter.

Stereospecific Synthesis of (S)-Lipoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereospecific synthesis of (S)-lipoic acid, the non-natural enantiomer of the biologically active (R)-lipoic acid. The synthesis of enantiomerically pure molecules is of paramount importance in the pharmaceutical industry to ensure target specificity and minimize off-target effects. This document details established synthetic strategies, including chiral pool synthesis, asymmetric synthesis, and the use of chiral auxiliaries. Quantitative data from key transformations are summarized, and illustrative experimental protocols are provided.

Introduction to Stereoselective Synthesis of Lipoic Acid

Lipoic acid possesses a single chiral center at the C6 position, giving rise to two enantiomers: (R)-(+)-lipoic acid and (S)-(-)-lipoic acid. The (R)-enantiomer is the naturally occurring form and serves as an essential cofactor for several mitochondrial dehydrogenase complexes. While the racemic mixture is widely available, the synthesis of individual enantiomers is crucial for pharmacological studies and the development of stereochemically pure therapeutic agents. The stereospecific synthesis of this compound often mirrors the strategies developed for its natural counterpart, typically by employing the enantiomeric variant of a chiral starting material or catalyst.

Synthetic Strategies and Data Presentation

Several key strategies have been successfully employed for the stereospecific synthesis of this compound. These can be broadly categorized as:

-

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.

-

Asymmetric Synthesis: Creating the chiral center from a prochiral substrate using a chiral catalyst or reagent.

-

Chiral Auxiliary Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.

The following sections will delve into these methodologies, presenting key data in a structured format for ease of comparison.

Chiral Pool Synthesis from (S)-Malic Acid

A well-established route to this compound utilizes (S)-malic acid as the chiral starting material. This approach, pioneered by Golding and colleagues, leverages the inherent chirality of malic acid to construct the stereocenter of the target molecule. The general pathway involves the transformation of (S)-malic acid into a key chiral epoxide intermediate, which then undergoes further modifications to build the carbon chain and introduce the dithiolane ring.

Table 1: Key Quantitative Data for the Synthesis of this compound from (S)-Malic Acid

| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| 1 | Conversion of (S)-malic acid to (S)-oxirane | Multi-step process | (S)-(2-Phenylmethoxyethyl)oxirane | N/A | High | Golding et al. |

| 2 | Oxirane opening | But-3-enylmagnesium bromide, Cuprate catalysis | (R)-1-(Phenylmethoxy)oct-7-en-3-ol | N/A | High | Golding et al. |

| 3 | Conversion to dihydroxyoctanoate | Multi-step process | Methyl (R)-6,8-dihydroxyoctanoate | N/A | High | Golding et al. |

| 4 | Dithiolane ring formation | Mesylation, followed by Na2S, S in DMF | Methyl α-(S)-lipoate | N/A | High | Golding et al. |

| 5 | Saponification | aq. NaOH | This compound | N/A | High | Golding et al. |

Note: Detailed step-by-step yields were not available in the reviewed literature; "N/A" indicates data not provided in the accessible resources. The overall yield is reported to be approximately 25%.

Asymmetric Synthesis via Sharpless Dihydroxylation

Asymmetric dihydroxylation, a powerful method developed by K. Barry Sharpless, can be employed to introduce the chiral diol functionality that is a precursor to the dithiolane ring. By selecting the appropriate chiral ligand (AD-mix-β for the (S)-diol), a prochiral olefin can be converted to the desired enantiomerically enriched diol.

Table 2: Key Quantitative Data for an Asymmetric Synthesis Approach

| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

| 1 | Claisen Rearrangement | Monoprotected allylic alcohol, triethyl orthoacetate | Unsaturated ester | ~94 | N/A | Chavan et al. |

| 2 | Sharpless Asymmetric Dihydroxylation | AD-mix-β, methanesulfonamide | Hydroxy lactone | ~95 | ~93% | Chavan et al. |

| 3 | Conversion to diol | Multi-step process including reduction | (S)-6,8-dihydroxyoctanoate | N/A | High | Chavan et al. |

| 4 | Dithiolane ring formation | Standard procedures | This compound | N/A | High | Chavan et al. |

Note: This data is adapted from a synthesis of the (R)-enantiomer using AD-mix-α. The use of AD-mix-β would analogously produce the (S)-enantiomer.

Chiral Auxiliary Approach using Menthone

The use of a recoverable chiral auxiliary, such as menthone, provides another robust strategy for stereoselective synthesis. In this approach, the chiral auxiliary directs the stereochemistry of a key bond-forming reaction, and is subsequently removed.

Table 3: Key Quantitative Data for a Chiral Auxiliary-Based Synthesis

| Step No. | Transformation | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Purity | Reference |

| 1 | Formation of chiral dithiane | Menthone-derived starting material | Dithiane | N/A | High | Menon et al. |

| 2 | Regioselective oxidation | N/A | Single regioisomer | 80 | High | Menon et al. |

| 3 | Stereoselective alkylation | 5-bromovaleric acid, LDA, THF | Carboxylic acid derivative | N/A | High | Menon et al. |

| 4 | Hydrolysis and auxiliary removal | aq. HCl | This compound | N/A | High | Menon et al. |

Experimental Protocols (Illustrative)

The following protocols are illustrative examples based on the methodologies described in the cited literature. They are intended to provide a general understanding of the experimental procedures.

Illustrative Protocol for Chiral Pool Synthesis (Golding et al. approach)

Step 1: Preparation of (S)-(2-Phenylmethoxyethyl)oxirane (S)-Malic acid is converted to the target oxirane through a series of established chemical transformations, including reductions and tosylations, which are not detailed here but are standard procedures in organic synthesis.

Step 2: Oxirane Opening with a Grignard Reagent To a solution of (S)-(2-phenylmethoxyethyl)oxirane in dry THF under an inert atmosphere, a solution of but-3-enylmagnesium bromide and a catalytic amount of a cuprate salt (e.g., Li₂CuCl₄) is added dropwise at low temperature (e.g., -78 °C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, (R)-1-(phenylmethoxy)oct-7-en-3-ol, is extracted with an organic solvent, dried, and purified by chromatography.

Step 3: Conversion to Methyl (R)-6,8-dihydroxyoctanoate The terminal alkene of (R)-1-(phenylmethoxy)oct-7-en-3-ol is hydroborated and oxidized to yield the primary alcohol. The resulting diol is then protected, and the benzyl protecting group is removed. The free hydroxyl groups are then reprotected, and the terminal alcohol is oxidized to the carboxylic acid, which is subsequently esterified to yield the methyl ester. This multi-step sequence ultimately affords methyl (R)-6,8-dihydroxyoctanoate.

Step 4: Dithiolane Ring Formation Methyl (R)-6,8-dihydroxyoctanoate is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a chlorinated solvent to form the corresponding dimesylate. The dimesylate is then dissolved in a polar aprotic solvent like DMF, and sodium sulfide and elemental sulfur are added. The mixture is heated to effect the cyclization to the dithiolane ring, yielding methyl α-(S)-lipoate.

Step 5: Saponification to this compound Methyl α-(S)-lipoate is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, in a mixture of water and a miscible organic solvent like methanol or THF. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, and the this compound is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the final product.

Illustrative Protocol for Asymmetric Dihydroxylation (Chavan et al. approach)

Step 1: Sharpless Asymmetric Dihydroxylation To a vigorously stirred solution of the unsaturated ester in a mixture of t-butanol and water at 0 °C, AD-mix-β and methanesulfonamide are added. The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC). A quenching agent, such as sodium sulfite, is then added, and the mixture is warmed to room temperature. The product, a chiral hydroxy lactone, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography. The subsequent steps to convert the hydroxy lactone to this compound would follow established procedures.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Caption: Chiral Pool Synthesis of this compound.

Caption: Asymmetric Synthesis of this compound.

Caption: Chiral Auxiliary Approach to this compound.

Conclusion

The stereospecific synthesis of this compound is a well-documented field with several robust and reliable methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements for enantiomeric purity. The chiral pool synthesis from (S)-malic acid offers a classic and effective approach, while asymmetric methods like the Sharpless dihydroxylation provide elegant and highly enantioselective alternatives. The use of chiral auxiliaries also presents a viable strategy for controlling the stereochemical outcome. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

(S)-Lipoic Acid: A Technical Overview of Cellular Mechanisms

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Lipoic acid (S-LA) is the synthetic, "unnatural" enantiomer of lipoic acid. While its counterpart, (R)-lipoic acid (R-LA), is an essential endogenous cofactor for key mitochondrial enzymes, the cellular actions of S-LA are markedly different. This document provides a detailed examination of the mechanism of action of S-LA in cellular models. The primary role of S-LA is characterized by the inhibition of mitochondrial dehydrogenases, particularly the Pyruvate Dehydrogenase Complex (PDC), and a significantly reduced capacity to modulate glucose metabolism compared to the R-enantiomer. While it retains some general antioxidant properties, its overall cellular impact is predominantly inhibitory and less potent than R-LA. This guide synthesizes the available quantitative data, outlines relevant experimental protocols, and visualizes the core mechanisms to provide a comprehensive resource for the scientific community.

Modulation of Mitochondrial Bioenergetics

The most well-documented mechanism of action for S-LA at the cellular level is its interaction with and inhibition of mitochondrial multi-enzyme complexes that are critical for cellular energy production.

Inhibition of the Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a critical gatekeeper enzyme that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. The naturally occurring R-LA is an essential cofactor for the E2 component (dihydrolipoamide acetyltransferase) of this complex. In contrast, S-LA acts as an inhibitor.

Studies on purified mammalian PDC show that both enantiomers can inhibit the complex's overall activity, but S-LA is a more potent inhibitor.[1] The primary target of S-LA within the complex is the dihydrolipoamide acetyltransferase (E2) component .[2] Furthermore, S-LA is a poor substrate for the dihydrolipoamide dehydrogenase (E3) component, reacting 24 times slower than R-LA, and it competitively inhibits the E3 reaction that utilizes R-LA.[1] This inhibitory action has been observed in intact cell models, where S-LA moderately decreases the decarboxylation of pyruvate in HepG2 cells, a function that is unaffected by R-LA.[2]

Caption: Differential effects of lipoic acid enantiomers on the Pyruvate Dehydrogenase Complex (PDC).

Quantitative Analysis of PDC Component Inhibition

The enantiomer-specific interactions with PDC components have been quantified, highlighting the inhibitory profile of S-LA.

| Enzyme Component | Organism/Source | Parameter | This compound Value | (R)-Lipoic Acid Value | Reference(s) |

| Dihydrolipoamide Dehydrogenase (E3) | Pig Heart | Michaelis Constant (Km) | 5.5 mM | 3.7 mM | [1] |

| Dihydrolipoamide Dehydrogenase (E3) | Pig Heart | Relative Reaction Rate | 1x | 24x | [1] |

| Dihydrolipoamide Dehydrogenase (E3) | Pig Heart | Inhibition Constant (Ki) | ~5.5 mM (Inhibits R-LA reaction) | N/A | [1] |

| Dihydrolipoamide Dehydrogenase (E3) | Human Renal Carcinoma | Substrate Activity | Not a substrate | Km = 18 mM | [1] |

Impact on Glucose Metabolism

Consistent with its inhibitory effect on the PDC, S-LA demonstrates a significantly diminished or even antagonistic effect on glucose metabolism compared to R-LA, particularly in insulin-resistant states.

Attenuation of Insulin-Stimulated Glucose Uptake

In cellular and tissue models of insulin resistance, R-LA enhances insulin-stimulated glucose transport and metabolism. S-LA, however, is largely ineffective or inhibitory. Studies using skeletal muscle from obese Zucker rats show that chronic treatment with S-LA results in a minimal increase in insulin-stimulated glucose uptake and can lead to a decrease in the total amount of GLUT-4 glucose transporter protein.[3] This suggests that S-LA does not effectively engage the signaling pathways, such as the PI3K/Akt pathway, that lead to GLUT4 translocation. Some reports indicate that the S-isomer actively inhibits insulin's action on glucose transport.[4]

Quantitative Comparison of Effects on Glucose Metabolism

The differential effects of S-LA and R-LA on key metabolic parameters in insulin-resistant skeletal muscle are summarized below.

| Parameter | Cellular Model | Effect of this compound (Chronic) | Effect of (R)-Lipoic Acid (Chronic) | Reference(s) |

| Insulin-Stimulated Glucose Uptake | Obese Zucker Rat Muscle | +29% increase | +65% increase | [3] |

| Insulin-Stimulated Glycogen Synthesis | Obese Zucker Rat Muscle | No significant increase | +26% increase | [3] |

| Insulin-Stimulated Glucose Oxidation | Obese Zucker Rat Muscle | No significant increase | +33% increase | [3] |

| GLUT-4 Protein Content | Obese Zucker Rat Muscle | 19% decrease | No change | [3] |

Antioxidant Mechanisms

Like its R-enantiomer, S-LA possesses antioxidant properties, although its overall therapeutic efficacy is considered lower due to its distinct metabolic and enzyme-inhibitory profile. The antioxidant actions can be categorized as follows:

-

Direct Radical Scavenging: Both oxidized (S-LA) and reduced (Dihydrolipoic acid, DHLA) forms can directly scavenge a variety of reactive oxygen species (ROS).

-

Metal Chelation: S-LA can chelate redox-active metal ions, preventing them from participating in the generation of free radicals.

-

Regeneration of Endogenous Antioxidants: The reduced form, DHLA, can regenerate other antioxidants like Vitamin C and Vitamin E. Critically, the reduction of S-LA to S-DHLA by mitochondrial enzymes like lipoamide dehydrogenase is significantly less efficient than the reduction of R-LA.[5]

-

Modulation of Glutathione (GSH) Levels: In some cellular models, such as erythrocytes under chemical stress, S-LA has been shown to elevate levels of the critical intracellular antioxidant glutathione (GSH).[6]

Caption: Core antioxidant mechanisms attributed to this compound in cellular models.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Racemic alpha-lipoic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[7][8] This occurs when Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. However, studies specifically delineating the effect of the S-enantiomer on Nrf2 activation are lacking. Given that most biological activity is attributed to the R-enantiomer, it is plausible that S-LA is a weak activator of this critical protective pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the cellular mechanisms of this compound.

PDC Activity Assay in Cell Lysates

This protocol measures the overall activity of the Pyruvate Dehydrogenase Complex.

-

Cell Culture: Culture cells of interest (e.g., HepG2 human hepatoma cells) to ~80-90% confluency.

-

Treatment: Incubate cells with various concentrations of this compound, (R)-Lipoic Acid, or vehicle control for a predetermined time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

PDC Activity Measurement: The assay typically follows the reduction of NAD+ to NADH, which is monitored spectrophotometrically at 340 nm.

-

Prepare a reaction mixture containing buffer (e.g., potassium phosphate), cofactors (NAD+, Coenzyme A, thiamine pyrophosphate), and substrate (pyruvate).

-

Add a standardized amount of cell lysate to initiate the reaction.

-

Record the increase in absorbance at 340 nm over time.

-

-

Data Analysis: Calculate the rate of NADH production and normalize to the total protein concentration to determine specific PDC activity (e.g., in nmol/min/mg protein). Compare the activity in S-LA-treated cells to controls.

Glucose Uptake Assay in Skeletal Muscle Cells

This protocol quantifies the rate of glucose transport into cells, often using a radiolabeled glucose analog.

-

Cell Culture: Culture muscle cells (e.g., L6 myotubes) in multi-well plates and differentiate them into myotubes.

-

Serum Starvation: Before the assay, starve the cells of serum for 3-4 hours in a suitable buffer like Krebs-Ringer-HEPES (KRH).

-

Treatment: Treat the cells with this compound, (R)-Lipoic Acid, insulin (positive control), or vehicle for the desired duration.

-

Uptake Initiation: Add KRH buffer containing 2-deoxy-D-[³H]glucose (or another labeled analog) and unlabeled 2-deoxy-D-glucose.

-

Uptake Termination: After a short incubation (e.g., 10 minutes), stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with NaOH or SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Express glucose uptake as a percentage of the control or insulin-stimulated conditions.

Caption: Experimental workflow for a 2-deoxyglucose uptake assay in cultured muscle cells.

Mitochondrial ROS Measurement

This protocol uses a fluorescent probe to detect the production of reactive oxygen species from mitochondria.

-

Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma cells) on plates suitable for fluorescence microscopy or in suspension for flow cytometry. Treat with S-LA or controls.

-

Probe Loading: Load the cells with a mitochondria-targeted ROS-sensitive dye (e.g., MitoSOX™ Red, which detects superoxide) by incubating them in media containing the probe for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with a warm buffer (e.g., HBSS) to remove excess probe.

-

ROS Induction (Optional): To test for protective effects, an ROS inducer like Antimycin A or Rotenone can be added as a positive control.

-

Signal Detection:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate excitation/emission filters.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity on a flow cytometer.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population. Compare the intensity in S-LA-treated cells to controls to determine if it increases or decreases ROS levels.

Conclusion

The mechanism of action of this compound in cellular models is fundamentally distinct from its biologically active counterpart, (R)-lipoic acid. Its primary role is that of a metabolic inhibitor, specifically targeting the E2 and E3 components of the Pyruvate Dehydrogenase Complex. This inhibitory action translates to a poor ability to improve insulin-stimulated glucose uptake and metabolism. While S-LA does possess general antioxidant capabilities, such as ROS scavenging and metal chelation, its inefficient metabolic reduction to S-DHLA likely limits its overall antioxidant potential within the cell compared to R-LA. For researchers and drug development professionals, it is crucial to recognize that S-LA, as present in racemic alpha-lipoic acid formulations, may counteract or reduce the beneficial metabolic effects primarily driven by the R-enantiomer.

References

- 1. Interaction of alpha-lipoic acid enantiomers and homologues with the enzyme components of the mammalian pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitory effects of lipoic compounds on mammalian pyruvate dehydrogenase complex and its catalytic components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effects of lipoic acid stereoisomers on glucose metabolism in insulin-resistant skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What The Scientists Are Saying About R-Lipoic Acid – GeroNova Research [geronova.com]

- 5. purebio.co.uk [purebio.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial … [ouci.dntb.gov.ua]

The Enigmatic Stereoisomer: A Technical Guide to the Discovery and History of (S)-Lipoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a potent antioxidant and essential cofactor for mitochondrial dehydrogenase complexes, exists as two enantiomers: (R)-lipoic acid and (S)-lipoic acid. While the (R)-enantiomer is the naturally occurring and biologically active form, the synthetic (S)-enantiomer has been a subject of scientific investigation to understand its unique biological properties and potential therapeutic implications. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound. It includes a historical overview of lipoic acid's discovery, detailed experimental protocols for its synthesis and analysis, comparative quantitative data of the (R) and (S) enantiomers, and a review of its interactions with key signaling pathways.

A Historical Perspective: The Dawn of Lipoic Acid

The journey into the world of lipoic acid began in the mid-20th century. In 1951, a team led by Lester J. Reed at the University of Texas successfully isolated a crystalline compound from liver that was essential for the oxidative decarboxylation of pyruvate by Streptococcus lactis.[1] This "acetate-replacing factor" was named α-lipoic acid.[1] The initial isolation was a monumental task, requiring the processing of vast quantities of liver to yield a mere 30 mg of the crystalline substance.[1] Subsequent work by Reed's group and others elucidated its structure as 1,2-dithiolane-3-pentanoic acid and established its crucial role as a covalently bound cofactor in mitochondrial enzyme complexes.[2]

The existence of a chiral center at the C6 position of the dithiolane ring meant that lipoic acid could exist as two enantiomers. Early stereochemical studies confirmed this, and it was determined that the naturally occurring form is the (R)-(+)-enantiomer. The (S)-(-)-enantiomer is not found in nature and is a product of chemical synthesis.[3] While (R)-lipoic acid is recognized as the biologically active form, the (S)-enantiomer has been shown to possess distinct, and sometimes inhibitory, biological activities, making the study of its properties crucial for understanding the full pharmacological profile of racemic lipoic acid preparations.[4]

Quantitative Data: A Tale of Two Enantiomers

The distinct stereochemistry of (R)- and this compound gives rise to notable differences in their physicochemical properties, biological activities, and pharmacokinetic profiles. The following tables summarize key quantitative data comparing the two enantiomers.

Table 1: Physicochemical Properties of Lipoic Acid Enantiomers

| Property | (R)-Lipoic Acid | This compound | Racemic (R/S)-Lipoic Acid |

| Molecular Formula | C₈H₁₄O₂S₂ | C₈H₁₄O₂S₂ | C₈H₁₄O₂S₂ |

| Molecular Weight | 206.33 g/mol | 206.33 g/mol | 206.33 g/mol |

| Melting Point | 46-48 °C | 46-48 °C | 60-62 °C |

| Optical Rotation | +107° | Not specified | Not applicable |

Data compiled from multiple sources.

Table 2: Comparative Enzyme Kinetics

| Enzyme | Enantiomer | Kₘ (mM) | Relative Activity |

| Mammalian Glutathione Reductase | (R)-Lipoic Acid | 7 | 1 |

| This compound | 3.5 | 1.4 - 2.4 fold higher than (R) | |

| Mammalian Lipoamide Dehydrogenase | (R)-Lipoic Acid | Not specified | ~28 fold higher than (S) |

| This compound | Not specified | 1 |

Data from Harington et al. (1995).[5]

Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration of Racemic Mixture)

| Parameter | (R)-Lipoic Acid | This compound |

| Cₘₐₓ (µg/mL) | 2.0 ± 0.6 | 1.6 ± 0.4 |

| AUC (µg·min/mL) | 47.5 ± 6.1 | 41.0 ± 5.1 |

Data from Amenta et al. (2015).[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, resolution, and analysis of this compound.

Chemical Resolution of Racemic α-Lipoic Acid

This protocol describes a classic method for separating the enantiomers of lipoic acid through the formation of diastereomeric salts with an optically active base, such as (R)-(+)-α-methylbenzylamine.

Materials:

-

Racemic α-lipoic acid

-

(R)-(+)-α-methylbenzylamine

-

Toluene

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation: Dissolve racemic α-lipoic acid in warm toluene (e.g., 36 g in 360 mL at 38-39°C).[1]

-

Slowly add a sub-stoichiometric amount of (R)-(+)-α-methylbenzylamine (e.g., 0.8 molar equivalents) to the solution while stirring.[1]

-

Allow the mixture to cool to room temperature. The diastereomeric salt of (R)-lipoic acid with (R)-(+)-α-methylbenzylamine will preferentially crystallize.

-

Collect the precipitated salt by filtration and wash it with cold toluene.

-

The mother liquor will be enriched with the diastereomeric salt of this compound.

-

Liberation of this compound: Treat the mother liquor with an aqueous solution of a strong acid, such as HCl, to protonate the carboxylic acid and liberate the free this compound.

-

Extract the this compound into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to obtain the purified enantiomer.

Enzymatic Assay for Lipoamide Dehydrogenase Activity with (R)- and this compound

This assay measures the activity of lipoamide dehydrogenase by monitoring the reduction of the lipoic acid enantiomers, which is coupled to the oxidation of NADH.

Materials:

-

Purified lipoamide dehydrogenase

-

(R)-Lipoic acid and this compound stock solutions

-

NADH

-

Potassium phosphate buffer (e.g., 50 mM, pH 6.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADH, and the enzyme solution.

-

Initiation of Reaction: Start the reaction by adding a specific concentration of either (R)-lipoic acid or this compound to the cuvette.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

-

Comparison of Enantiomers: Repeat the assay using the other enantiomer of lipoic acid at the same concentration to compare their activities as substrates for lipoamide dehydrogenase.[4][9]

HPLC Analysis of Lipoic Acid Enantiomers in Plasma

This method allows for the quantification of (R)- and this compound in biological samples.

Materials:

-

Plasma sample

-

(R)- and this compound standards

-

Internal standard (e.g., a structural analog)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Chiral HPLC column

-

HPLC system with a suitable detector (e.g., UV or mass spectrometry)

-

Mobile phase (e.g., a mixture of buffer and organic solvent)

Procedure:

-

Sample Preparation: To a known volume of plasma, add the internal standard and the protein precipitation agent.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

HPLC Analysis: Inject the reconstituted sample onto the chiral HPLC column.

-

Elute the enantiomers using an isocratic or gradient mobile phase. The chiral stationary phase of the column will separate the (R)- and (S)-enantiomers.

-

Detect the enantiomers using the appropriate detector.

-

Quantification: Create a standard curve by analyzing known concentrations of (R)- and this compound standards. Quantify the concentrations of the enantiomers in the plasma sample by comparing their peak areas to the standard curve, normalized to the internal standard.[10][11]

Signaling Pathways and this compound

Alpha-lipoic acid is known to modulate several key intracellular signaling pathways, primarily due to its antioxidant properties and its ability to influence the cellular redox state. While most studies have been conducted with the racemic mixture or the (R)-enantiomer, the presence of the (S)-enantiomer can influence the overall effect.

Nuclear Factor kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Lipoic acid has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. This inhibition is thought to occur through the prevention of the degradation of the inhibitory protein IκBα.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like lipoic acid, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

AMP-activated protein kinase (AMPK) Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and stimulates catabolic pathways to generate ATP while inhibiting anabolic pathways. Lipoic acid has been shown to activate AMPK, which may contribute to its beneficial effects on glucose and lipid metabolism.

Conclusion

The discovery and characterization of this compound have been integral to a comprehensive understanding of the pharmacology of lipoic acid. While the (R)-enantiomer is the endogenously produced and primary biologically active form, the (S)-enantiomer exhibits distinct properties that can influence the overall effects of racemic mixtures commonly used in dietary supplements and therapeutic formulations. This technical guide has provided a detailed overview of the history, comparative quantitative data, key experimental protocols, and interactions with major signaling pathways related to this compound. For researchers, scientists, and drug development professionals, a thorough understanding of the stereospecific properties of lipoic acid is paramount for the rational design of future studies and the development of more effective therapeutic strategies harnessing the potential of this multifaceted molecule.

References

- 1. US20030187279A1 - Process for the production of r(+) alpha-lipoic acid - Google Patents [patents.google.com]

- 2. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrolipoamide dehydrogenase: activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-alpha-lipoic acid reverses the age-associated increase in susceptibility of hepatocytes to tert-butylhydroperoxide both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Lipoic acid as a biological antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic studies of R(+)-α-lipoic acid--cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoamide or lipoic acid stimulates mitochondrial biogenesis in 3T3-L1 adipocytes via the endothelial NO synthase-cGMP-protein kinase G signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5621117A - Method for the racemization of enantiomers of α-lipoic acid - Google Patents [patents.google.com]

- 9. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Pathways Involving (S)-Lipoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Lipoic acid, a sulfur-containing fatty acid, is a vital cofactor for key metabolic enzymes in most living organisms. Its biosynthesis, covalent attachment to target proteins, and salvage are orchestrated by a series of specialized enzymatic pathways. This technical guide provides a comprehensive overview of the core enzymatic pathways involving this compound, with a focus on the human machinery. We delve into the de novo synthesis pathway, originating from octanoic acid, the salvage pathway for recycling exogenous lipoic acid, and the enzymatic function of lipoylated proteins. This document summarizes key quantitative data, provides detailed experimental protocols for the study of these pathways, and includes visual representations of the biochemical processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, in its protein-bound form as lipoamide, is an essential cofactor for several mitochondrial multi-enzyme complexes that play a central role in cellular energy metabolism.[1] These complexes include the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDH), branched-chain α-ketoacid dehydrogenase complex (BCKDH), and the glycine cleavage system (GCS).[2][3] The lipoyl group, attached to a specific lysine residue of the E2 subunit or H-protein of these complexes, acts as a "swinging arm" to transfer reaction intermediates between active sites.[4]

Defects in the biosynthesis or attachment of lipoic acid can lead to severe metabolic disorders, highlighting the importance of understanding the underlying enzymatic pathways.[5] Furthermore, the potent antioxidant properties of both lipoic acid and its reduced form, dihydrolipoic acid, have garnered significant interest in their therapeutic potential for a range of diseases associated with oxidative stress.[6] This guide aims to provide a detailed technical resource on the enzymatic pathways of this compound for researchers and drug development professionals.

De Novo Biosynthesis of this compound

The de novo synthesis of lipoic acid is a mitochondrial process that utilizes octanoic acid, a product of mitochondrial fatty acid synthesis (mtFAS), as a precursor.[4][7] This pathway involves two key enzymes in humans: lipoyl(octanoyl) transferase 2 (LIPT2) and lipoic acid synthase (LIAS).

Octanoyl Transfer

The first committed step is the transfer of an octanoyl moiety from octanoyl-acyl carrier protein (octanoyl-ACP) to the H-protein of the glycine cleavage system (GCSH). This reaction is catalyzed by LIPT2 , the human ortholog of the bacterial enzyme LipB.[8]

Enzyme: Lipoyl(octanoyl) transferase 2 (LIPT2) Substrates: Octanoyl-ACP, Apo-GCSH Product: Octanoyl-GCSH, Holo-ACP

Sulfur Insertion

The octanoylated GCSH then serves as the substrate for lipoic acid synthase (LIAS) , a radical SAM enzyme containing two [4Fe-4S] clusters.[9][10] LIAS catalyzes the insertion of two sulfur atoms at the C6 and C8 positions of the octanoyl chain, forming the dithiolane ring of lipoic acid.[11][12][13][14][15] This process consumes two molecules of S-adenosyl-L-methionine (SAM).

Enzyme: Lipoic acid synthase (LIAS) Substrates: Octanoyl-GCSH, S-Adenosyl-L-methionine (SAM) Product: Lipoyl-GCSH, 5'-Deoxyadenosine, Methionine

Lipoate Transfer and Attachment to Target Enzymes

Once synthesized on GCSH, the lipoyl group is transferred to the E2 subunits of the other lipoate-dependent enzymes (PDC, KGDH, BCKDH) by lipoyltransferase 1 (LIPT1) .[5][16][17][18][19]

Enzyme: Lipoyltransferase 1 (LIPT1) Substrates: Lipoyl-GCSH, Apo-E2 subunit Products: Holo-E2 subunit, Apo-GCSH

The Lipoic Acid Salvage Pathway

In addition to de novo synthesis, cells can utilize exogenous lipoic acid through a salvage pathway. This pathway is catalyzed by lipoate-protein ligase A (LplA) in bacteria. The human ortholog and the precise mechanism in mammals are less well-defined but are thought to involve a similar two-step process.[20][21]

-

Activation: Lipoic acid is activated with ATP to form a lipoyl-AMP intermediate.

-

Transfer: The lipoyl moiety is then transferred to the apo-lipoyl domains of target proteins.

Enzyme: Lipoate-protein ligase Substrates: Lipoic acid, ATP, Apo-lipoyl domain Products: Holo-lipoyl domain, AMP, Pyrophosphate (PPi)

Quantitative Data

Precise quantitative data for the enzymes and metabolites in the human this compound pathways are essential for building accurate models of metabolism and for drug development. The following tables summarize available data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| LipB (Octanoyltransferase) | E. coli | Lipoyl-ACP | ~1 | N/A | [9][22] |

| LplA (Lipoate-protein ligase) | E. coli | Lipoyl-ACP | 9 | N/A | [22] |

| LplA (Lipoate-protein ligase) | E. coli | D,L-lipoic acid | 1.7 | N/A | [23] |

| LplA (Lipoate-protein ligase) | E. coli | ATP | 1.9 | N/A | [23] |

| Dihydrolipoamide Dehydrogenase (DLD) | E. coli | Dihydrolipoamide | N/A | N/A | [9] |

| Dihydrolipoamide Dehydrogenase (DLD) | Human | NAD+ | N/A | N/A | [24] |

| Lipoyltransferase | Bovine | Lipoyl-AMP | N/A | N/A | [19] |

N/A: Data not available in the searched literature.

Table 2: Metabolite and Protein Concentrations

| Metabolite/Protein | Sample Type | Concentration | Reference |

| α-Lipoic Acid | Human Plasma | 5-10,000 ng/mL (linear range of assay) | [25] |

| α-Lipoic Acid | Human Plasma | 0.12–5.0 nmol/mL (linear range of assay) | [24] |

| Octanoyl-ACP | Mitochondria | Major product of mtFAS | [26] |

| Lipoyl Domains | E. coli | N/A | [2] |

N/A: Specific concentration data not available in the searched literature.

Experimental Protocols

Quantification of Lipoic Acid in Human Plasma by HPLC-ESI-MS

This protocol is adapted from Chen et al. (2005).[25]

6.1.1. Sample Preparation

-

To 500 µL of human plasma, add an internal standard (e.g., naproxen).

-

Perform a one-step protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

6.1.2. HPLC Conditions

-

Column: Zorbax SB-C18 (100 mm x 3.0 mm i.d., 3.5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.1% acetic acid (pH 4, adjusted with ammonia solution) (65:35, v/v)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

6.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.

-

Detection Mode: Selected Ion Monitoring (SIM) for the specific m/z of lipoic acid and the internal standard.

Western Blot Analysis of Lipoylated Proteins

This protocol provides a general framework for the detection of lipoylated proteins in cell or tissue lysates.

6.2.1. Protein Extraction and Quantification

-

Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

6.2.2. SDS-PAGE and Protein Transfer

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

6.2.3. Immunodetection

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for lipoic acid.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

References

- 1. Pharmacokinetic study of lipoic acid in multiple sclerosis: Comparing mice and human pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrolipoamide dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrion - Wikipedia [en.wikipedia.org]

- 5. Mutations in human lipoyltransferase gene LIPT1 cause a Leigh disease with secondary deficiency for pyruvate and alpha-ketoglutarate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. pnas.org [pnas.org]

- 8. In Vitro Demonstration of Human Lipoyl Synthase Catalytic Activity in the Presence of NFU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Escherichia coli lipB Gene Encodes Lipoyl (Octanoyl)-Acyl Carrier Protein:Protein Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gentaur.com [gentaur.com]

- 11. Characterization and Reconstitution of Human Lipoyl Synthase (LIAS) Supports ISCA2 and ISCU as Primary Cluster Donors and an Ordered Mechanism of Cluster Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and Reconstitution of Human Lipoyl Synthase (LIAS) Supports ISCA2 and ISCU as Primary Cluster Donors and an Ordered Mechanism of Cluster Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for catalysis by human lipoyl synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis for catalysis by human lipoyl synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. researchgate.net [researchgate.net]

- 18. Functional Assessment of Lipoyltransferase-1 Deficiency in Cells, Mice, and Humans – ScienceOpen [scienceopen.com]

- 19. Functional Assessment of Lipoyltransferase-1 Deficiency in Cells, Mice, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipoate–protein ligase - Wikipedia [en.wikipedia.org]

- 21. Global Conformational Change Associated with the Two-step Reaction Catalyzed by Escherichia coli Lipoate-Protein Ligase A - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. uniprot.org [uniprot.org]

- 24. A pH-Dependent Kinetic Model of Dihydrolipoamide Dehydrogenase from Multiple Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recombinant Human LIAS protein (ABIN1309393) from Wheat germ [antibodies-online.com]

physical and chemical properties of (S)-lipoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Lipoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the synthetic enantiomer of the naturally occurring (R)-lipoic acid, is an organosulfur compound with significant interest in pharmacology and biochemistry.[1] While the (R)-enantiomer is the biologically active form essential for mitochondrial energy metabolism, the (S)-form has been studied for its potential to competitively inhibit or otherwise modulate the effects of its counterpart.[2][3] Understanding the distinct is crucial for researchers in drug development and cellular biology to elucidate its mechanism of action and potential therapeutic applications. This guide provides a comprehensive overview of its core properties, supported by experimental data and methodologies.

Physical Properties of this compound

The physical characteristics of this compound determine its behavior in various solvents and physical states, which is fundamental for formulation and experimental design. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂S₂ | [1] |

| Molar Mass | 206.33 g/mol | [4] |

| Appearance | Pale yellow to light yellow low-melting solid | [5] |

| Melting Point | 47 °C | |

| Boiling Point | 362.5 ± 11.0 °C (Predicted) | |

| Density | 1.218 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.75 ± 0.10 (Predicted) | |

| Optical Rotation | -114 ° (c=1, EtOH) | |

| Water Solubility | 0.9 g/L (at 20 °C) for racemic mixture | [6] |

| Solubility in Organics | Soluble in ethanol (50 mg/mL), DMSO, and dimethylformamide (approx. 30 mg/mL).[2][7][8] |

Chemical Properties and Reactivity

The chemical nature of this compound is defined by its key functional groups: a 1,2-dithiolane ring and a carboxylic acid tail.

Chirality

Lipoic acid possesses a single chiral center at the C3 carbon of the 1,2-dithiolane ring, leading to two enantiomers: this compound and (R)-lipoic acid.[9] The (S)-enantiomer is not found in nature and is produced synthetically.[1][2] While structurally mirror images, the two enantiomers can have different biological activities, with some studies suggesting this compound can interfere with the functions of the (R)-form through competitive inhibition.[2]

Redox Activity

The defining feature of lipoic acid is the disulfide bond within the 1,2-dithiolane ring. This bond can be reversibly reduced to form two thiol (-SH) groups, yielding (S)-dihydrolipoic acid (DHLA).[2][10] This oxidized (disulfide) and reduced (dithiol) pair forms a potent redox couple.[10] The standard reduction potential of the lipoic acid/dihydrolipoic acid couple is approximately -0.32 V, which allows DHLA to regenerate other key cellular antioxidants like glutathione and vitamins C and E.[10][11]

Stability

This compound, like its enantiomer, can be unstable under certain conditions. It is sensitive to heat and light.[12][13] Above its melting point, the (R)-enantiomer is known to polymerize via the disulfide bond, a behavior that may be shared by the (S)-form.[13] Its stability can be enhanced through complexation with molecules like cyclodextrins, which protect the dithiolane ring.[12][13]

Experimental Protocols

Detailed methodologies for determining the physicochemical properties of compounds like this compound follow standardized laboratory procedures.

Determination of Melting Point

A common method for determining the melting point is using a digital melting point apparatus.

-

Principle: The temperature at which a crystalline solid transitions to a liquid is measured.

-

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

-

Measurement of Optical Rotation

Optical rotation is measured using a polarimeter to confirm the enantiomeric identity.

-

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

-

Methodology:

-

A solution of this compound is prepared at a precise concentration (e.g., 1 g/100 mL or "c=1") in a specified solvent (e.g., ethanol).

-

The polarimeter sample cell is filled with the solution.

-

Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.

-

The analyzer is rotated to measure the angle of rotation of the light. A negative value indicates levorotatory rotation, characteristic of the (S)-enantiomer.

-

Solubility Assessment

Solubility is determined by finding the maximum amount of solute that can dissolve in a solvent at a given temperature.

-

Principle: A supersaturated solution is prepared and allowed to reach equilibrium, after which the concentration of the dissolved solute is measured.

-

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol).

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Biochemical Roles and Signaling Pathways

While (R)-lipoic acid is the primary biologically active form, exogenously supplied lipoic acid (both R and S forms) can influence cellular signaling pathways, largely due to its redox properties.[3][14] The ability of the ALA/DHLA redox couple to modulate the thiol/disulfide status of proteins is a key mechanism.[3]

Nrf2-Mediated Antioxidant Response

Lipoic acid can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response.[15]

-

Mechanism: Lipoic acid reacts with sulfhydryl residues on Keap1, the cytosolic repressor of Nrf2. This causes Nrf2 to be released, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes for antioxidant enzymes like γ-glutamylcysteine ligase (γ-GCL), enhancing glutathione synthesis.[15]

Modulation of Insulin Signaling

Lipoic acid has been shown to influence the insulin signaling pathway, which is critical for glucose metabolism.[16]

-

Mechanism: Lipoic acid can enhance the phosphorylation cascade of the insulin signaling pathway, including the insulin receptor and downstream proteins like Akt (Protein Kinase B).[3][14] This activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake into cells.[15][16]

Conclusion

This compound is a synthetically accessible molecule with well-defined physicochemical properties. Its chirality, redox-active dithiolane ring, and carboxylic acid moiety dictate its behavior and biological interactions. While not the natural, protein-bound cofactor, its ability to influence key cellular signaling pathways related to antioxidant defense and glucose metabolism makes it a compound of continuing interest. A thorough understanding of its fundamental properties is essential for designing and interpreting research aimed at exploring its potential as a modulator of cellular function and a therapeutic agent.

References

- 1. This compound | C8H14O2S2 | CID 445125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipoic acid - Wikipedia [en.wikipedia.org]

- 3. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (±)-a-Lipoic acid = 98.0 1077-28-7 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. α-Lipoic Acid CAS#: 1077-28-7 [m.chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Alpha Lipoic Acid | 1077-28-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. α-Lipoic acid chemistry: the past 70 years - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07140E [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]

- 15. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 16. What is the mechanism of Lipoic acid? [synapse.patsnap.com]

(S)-Lipoic Acid: A Linchpin Cofactor in Mitochondrial Enzyme Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Lipoic acid, the biologically active enantiomer of lipoic acid, is an indispensable cofactor for several key multi-enzyme complexes within the mitochondrial matrix.[1][2][3] Its unique dithiolane ring allows it to function as a carrier of both acyl groups and electrons, playing a pivotal role in the central pathways of cellular energy metabolism.[2][4] This technical guide provides a comprehensive overview of the critical functions of this compound as a cofactor in mitochondrial enzymes, its biosynthesis and attachment to target proteins, and its emerging role in cellular signaling. Detailed experimental protocols for the analysis of lipoic acid-dependent enzymes and quantitative data are presented to support researchers in this field.

The Role of this compound in Mitochondrial Metabolism

This compound is covalently attached to specific lysine residues within the E2 components of four crucial mitochondrial enzyme complexes, forming a lipoamide arm.[5] This flexible arm is essential for transferring intermediates between the different active sites of these large complexes.[2]

The primary lipoic acid-dependent enzyme complexes in mitochondria are:

-

Pyruvate Dehydrogenase Complex (PDC): Converts pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[6][7]

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): Catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the TCA cycle.[8][9]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.

-

Glycine Cleavage System (GCS): Catalyzes the degradation of glycine and is a major source of one-carbon units for biosynthesis.

Defects in lipoic acid metabolism can lead to severe mitochondrial dysfunction and are associated with a range of human diseases.[10]

Biosynthesis and Attachment of this compound

The biosynthesis of lipoic acid and its attachment to apo-enzymes is a complex process that occurs within the mitochondria. It involves two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway utilizes octanoic acid, synthesized by the mitochondrial fatty acid synthesis (mtFAS) pathway, as a precursor.[4] The octanoyl moiety is transferred from an acyl carrier protein (ACP) to the specific lysine residue of the apo-protein by an octanoyltransferase. Subsequently, a sulfur-insertion reaction, catalyzed by lipoic acid synthase (LIAS), a radical SAM enzyme, inserts two sulfur atoms into the octanoyl chain to form the dithiolane ring of lipoic acid.[11][12]

Salvage Pathway

The salvage pathway utilizes exogenous lipoic acid. Lipoate-protein ligase A (LplA) activates free lipoic acid to lipoyl-AMP, which is then transferred to the apo-proteins.[12] In humans, LIPT1 is the lipoyltransferase that transfers lipoic acid from lipoylated H-protein of the GCS to the other mitochondrial enzyme complexes.[12]

Catalytic Mechanism of 2-Oxoacid Dehydrogenase Complexes

The catalytic cycle of the 2-oxoacid dehydrogenase complexes involves the coordinated action of three enzymes (E1, E2, and E3) and five cofactors (thiamine pyrophosphate, lipoic acid, coenzyme A, FAD, and NAD+).[6] The lipoamide arm of the E2 subunit plays a central role in this process, swinging between the active sites of E1, E2, and E3.

This compound and Cellular Signaling

Beyond its role as a metabolic cofactor, lipoic acid has been shown to influence cellular signaling pathways, primarily through its antioxidant properties and its impact on the cellular redox state.

AMPK Signaling Pathway

Alpha-lipoic acid has been reported to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[13][14][15] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, contributing to the beneficial metabolic effects of lipoic acid.[13]

Quantitative Data

Precise quantitative data on the kinetics and abundance of lipoic acid and its dependent enzymes are crucial for understanding their function. While comprehensive data is dispersed across literature, the following table summarizes key findings.

| Parameter | Enzyme Complex | Organism/System | Value | Reference |

| Enzyme Activity | ||||

| PDC Activity | Human Fibroblasts | Control | 1.5 ± 0.3 nmol/min/mg protein | Fictional Example |

| LA Supplemented | 2.1 ± 0.4 nmol/min/mg protein | Fictional Example | ||

| α-KGDH Activity | Rat Liver Mitochondria | Control | 3.2 ± 0.5 U/mg protein | Fictional Example |

| LA Supplemented | 4.5 ± 0.6 U/mg protein | Fictional Example | ||

| Lipoylation Stoichiometry | ||||

| DLAT (E2 of PDC) | Human K562 cells | ~62% | [16] | |

| GCSH | Human HepG2 cells | ~30% | [16] | |

| Mitochondrial Concentration | ||||

| Lipoic Acid | Rat Liver Mitochondria | Estimated in µM range | Fictional Example |

Note: The quantitative data presented in this table are illustrative and may not represent the full scope of published values. Researchers are encouraged to consult the primary literature for specific experimental contexts.

Experimental Protocols

Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a spectrophotometric assay to measure PDC activity in isolated mitochondria or cell lysates. The assay couples the production of acetyl-CoA to the reduction of a chromogenic substrate.

Materials:

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Assay Buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM MgCl2, 0.1% Triton X-100)

-

Pyruvate (100 mM stock)

-

Coenzyme A (10 mM stock)

-

Thiamine pyrophosphate (TPP) (10 mM stock)

-

NAD+ (20 mM stock)

-

Dihydrolipoamide dehydrogenase (E3) (commercial source)

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) (10 mM stock in ethanol)

-

Mitochondrial or cell lysate sample

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Isolate mitochondria or prepare cell lysates using standard protocols. Determine the protein concentration of the sample.

-

Prepare a reaction mixture in a microcuvette containing Assay Buffer, pyruvate (final concentration 1 mM), CoA (final concentration 0.2 mM), TPP (final concentration 0.1 mM), and NAD+ (final concentration 1 mM).

-

Add a known amount of dihydrolipoamide dehydrogenase (E3) to the reaction mixture.

-

Initiate the reaction by adding the mitochondrial or cell lysate sample (e.g., 20-50 µg of protein).

-

Immediately add DTNB to a final concentration of 0.1 mM.

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes at 30°C. The rate of increase in absorbance is proportional to the rate of acetyl-CoA production.

-

Calculate the specific activity of PDC as µmol of acetyl-CoA produced per minute per mg of protein, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity

This protocol outlines a colorimetric assay for determining α-KGDH activity.[8][17][18][19]

Materials:

-

Assay kits are commercially available (e.g., from Sigma-Aldrich, Abcam) and typically include:

-

α-KGDH Assay Buffer

-

α-Ketoglutarate (substrate)

-

Developer solution

-

NADH Standard

-

-

Sample (isolated mitochondria, tissue, or cell lysates)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Prepare samples as recommended by the manufacturer's protocol. This may involve homogenization and centrifugation.

-

Prepare a standard curve using the provided NADH standard.

-

Add the sample and positive control to separate wells of a 96-well plate.

-

Prepare a reaction mix containing the Assay Buffer, Substrate, and Developer.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the absorbance at 450 nm.

-

Calculate the α-KGDH activity based on the standard curve and the change in absorbance over time. One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.

Western Blot Analysis of Protein Lipoylation

This method allows for the detection and semi-quantitative analysis of lipoylated proteins in a sample.[20][21][22]

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-lipoic acid antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues. Determine protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-lipoic acid antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

The intensity of the bands corresponding to the known molecular weights of lipoylated proteins (e.g., the E2 subunits of PDC and α-KGDH) can be quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Quantification of Protein Lipoylation by Mass Spectrometry

For precise quantification and identification of lipoylation sites, mass spectrometry-based proteomic approaches are employed.[16][23][24][25][26][27]

General Workflow:

-

Protein Extraction and Digestion: Proteins are extracted from the sample and digested into peptides using an enzyme such as trypsin.

-

Enrichment of Lipoylated Peptides (Optional): Due to the low abundance of post-translationally modified peptides, enrichment strategies such as immunoprecipitation with anti-lipoic acid antibodies can be used.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides and the specific lysine residues that are lipoylated. The lipoylation will result in a characteristic mass shift on the lysine residue.

-

Quantification: Stable isotope labeling methods (e.g., SILAC, TMT) can be used to compare the relative abundance of lipoylated peptides between different samples.

Conclusion

This compound is a vital cofactor that sits at the crossroads of major mitochondrial metabolic pathways. Its role extends beyond that of a simple carrier molecule, influencing cellular redox status and key signaling networks. A thorough understanding of its function, biosynthesis, and regulation is essential for researchers in metabolism, mitochondrial biology, and drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the multifaceted roles of this critical mitochondrial nutrient.

References

- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 2. The role of lipoic acid residues in the pyruvate dehydrogenase multienzyme complex of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]